Guanidine, 1,3-bis(3-pyridyl)-2-(2-hydroxyethyl), also known by its systematic name 2-(2-hydroxyethyl)-1,3-di(pyridin-3-yl)guanidine, is a compound characterized by its guanidine core modified with two pyridine rings and a hydroxyethyl group. Its molecular formula is , and it possesses a molecular weight of approximately 245.29 g/mol. The compound exhibits a density of 1.25 g/cm³ and has a boiling point of about 454.6°C at 760 mmHg . The presence of the hydroxyethyl group contributes to its solubility and potential reactivity in various chemical environments.
Guanidine derivatives have been studied for their biological activities, particularly in medicinal chemistry. The compound 1,3-bis(3-pyridyl)-2-(2-hydroxyethyl) has shown potential as:
The synthesis of 1,3-bis(3-pyridyl)-2-(2-hydroxyethyl)guanidine typically involves multi-step organic reactions:
The applications of 1,3-bis(3-pyridyl)-2-(2-hydroxyethyl)guanidine are diverse:
Interaction studies involving 1,3-bis(3-pyridyl)-2-(2-hydroxyethyl)guanidine often focus on its ability to form complexes with metal ions. These interactions can significantly alter the chemical properties and biological activities of the compound. Research has indicated that such complexes may exhibit enhanced stability and reactivity compared to their free ligand forms.
Several compounds share structural similarities with 1,3-bis(3-pyridyl)-2-(2-hydroxyethyl)guanidine. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Guanidine | Simple guanidine structure | Lacks additional functional groups |
| 1,3-Di(4-pyridyl)guanidine | Two pyridine rings | Exhibits different coordination properties |
| 1-(4-Pyridyl)guanidine | Single pyridine ring | More basic than the bis(pyridyl) derivative |
| 1,3-Bis(2-pyridyl)guanidine | Two 2-positioned pyridines | Different electronic properties due to position |
| 1-(2-Hydroxyethyl)guanidine | Hydroxyethyl group | Focuses on solubility and reactivity enhancement |
The uniqueness of 1,3-bis(3-pyridyl)-2-(2-hydroxyethyl)guanidine lies in its specific arrangement of functional groups that enhance both its chemical reactivity and biological activity compared to simpler guanidine derivatives or those with different pyridine substitutions.